N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide is a complex organic compound that features a benzothiazole moiety linked to a nitrophenyl group via a sulfanyl bridge, and further connected to a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with 3-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticonvulsant and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders and bacterial infections.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby stabilizing the inactive state of the channel and preventing excessive neuronal firing. Its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-chlorobenzylidene)acetohydrazide
- N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
- 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide stands out due to its unique combination of a benzothiazole moiety with a nitrophenyl group, which imparts distinct biological activities. Compared to similar compounds, it may offer enhanced anticonvulsant and antibacterial properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C20H13N3O3S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide |
InChI |
InChI=1S/C20H13N3O3S2/c24-19(13-6-2-1-3-7-13)21-14-10-15(23(25)26)12-16(11-14)27-20-22-17-8-4-5-9-18(17)28-20/h1-12H,(H,21,24) |
InChI Key |
MMHGYEPZAXAWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
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